molecular formula C6H4BrNO B056593 2-Bromopyridine-4-carboxaldehyde CAS No. 118289-17-1

2-Bromopyridine-4-carboxaldehyde

Cat. No.: B056593
CAS No.: 118289-17-1
M. Wt: 186.01 g/mol
InChI Key: RTWLIQFKXMWEJY-UHFFFAOYSA-N
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Description

Chemical Identity: 2-Bromopyridine-4-carboxaldehyde (CAS 118289-17-1) is a pyridine derivative with the molecular formula C₆H₄BrNO and a molecular weight of 186.01 g/mol . The compound features a bromine atom at the 2-position and an aldehyde group at the 4-position of the pyridine ring. It is commercially available in purities ranging from 97% to 98% and is produced on a scale of up to 200 kg/month, reflecting its industrial relevance .

Applications:
Primarily used as an intermediate in organic synthesis, this compound participates in reactions such as Suzuki-Miyaura couplings, nucleophilic substitutions, and heterocyclic ring-forming processes. For example, it reacts with sulfur and amines under heating to form thiazole derivatives, demonstrating its versatility in constructing pharmacologically active scaffolds .

Safety Profile:
The compound carries hazard statements H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation). Recommended precautions include wearing protective equipment (P261, P305+P351+P338) .

Preparation Methods

The synthesis of 2-Bromopyridine-4-carboxaldehyde can be achieved through several methods. One common synthetic route involves the bromination of 4-pyridinecarboxaldehyde. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride . The reaction conditions often include a solvent like acetic acid or dichloromethane and are carried out at room temperature or slightly elevated temperatures.

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .

Mechanism of Action

The mechanism of action of 2-Bromopyridine-4-carboxaldehyde depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to the disruption of essential biochemical pathways . The exact molecular targets and pathways involved can vary depending on the specific biological context and the structure of the compound being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share structural similarities with 2-Bromopyridine-4-carboxaldehyde, differing in substituent positions or functional groups. These variations significantly influence reactivity, applications, and safety.

Table 1: Key Properties of this compound and Analogs

Compound Name CAS Number Molecular Formula Substituents Purity Key Hazards (GHS) Applications
This compound 118289-17-1 C₆H₄BrNO Br (2), CHO (4) 97–98% H302, H315, H319, H335 Organic synthesis intermediate
6-Bromo-4-methylnicotinaldehyde 84199-61-1 C₇H₆BrNO Br (6), CH₃ (4), CHO (3) N/A Not reported Potential coupling reagent
2-Bromopyridine-4-carboxamide 29840-73-1 C₆H₅BrN₂O Br (2), CONH₂ (4) 97% H315, H319, H335 Pharmaceutical precursor
6-Bromo-2-pyridinecarboxaldehyde 34160-40-2 C₆H₄BrNO Br (6), CHO (2) N/A Not reported Ligand in coordination chemistry
1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone 885167-81-7 C₁₃H₁₀BrNO Br (aryl), COCH₃ (pyridine) N/A Not reported Building block for ketone-based drugs

Structural and Functional Differences

Substituent Position :

  • 6-Bromo-2-pyridinecarboxaldehyde (CAS 34160-40-2) reverses the positions of bromine and aldehyde groups compared to the target compound. This alters electronic effects: the aldehyde at position 2 may enhance electrophilicity at the pyridine ring’s nitrogen, affecting metal coordination or nucleophilic attack .
  • 6-Bromo-4-methylnicotinaldehyde (CAS 84199-61-1) introduces a methyl group at position 4, which increases steric hindrance and reduces aldehyde reactivity compared to the unsubstituted analog .

Functional Group Variation :

  • 2-Bromopyridine-4-carboxamide (CAS 29840-73-1) replaces the aldehyde with an amide group. This modification increases hydrogen-bonding capacity, making it suitable for drug design (e.g., kinase inhibitors) but less reactive in aldehyde-specific reactions like condensations .

Production and Availability

This compound is produced at a larger scale (200 kg/month ) compared to niche analogs like 6-Bromo-4-methylnicotinaldehyde, which are less documented in commercial catalogs. This reflects its broader utility in medicinal and materials chemistry .

Biological Activity

2-Bromopyridine-4-carboxaldehyde, with the chemical formula C6_6H4_4BrNO and a molecular weight of 186.01 g/mol, is a compound of interest in various fields of chemistry and biology. Its unique structure, featuring a bromine atom and an aldehyde functional group attached to a pyridine ring, lends itself to diverse biological activities, including potential applications in medicinal chemistry.

  • CAS Number : 118289-17-1
  • Molecular Weight : 186.01 g/mol
  • Boiling Point : Not available
  • Log P (octanol-water partition coefficient) : 1.32 (indicating moderate lipophilicity)
  • Hydrogen Bond Acceptors : 2
  • Hydrogen Bond Donors : 0

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:

Cell LineIC50_{50} (µM)
A549 (lung cancer)0.07
HT29 (colon cancer)0.11
MCF7 (breast cancer)35.6

The compound's mechanism appears to involve the inhibition of specific kinases associated with cancer proliferation, which is a promising area for further research in targeted cancer therapies .

Neuroprotective Effects

This compound has also shown neuroprotective properties. In studies assessing its antioxidative capabilities, it was found to protect neuronal cells from oxidative stress-induced damage. The compound demonstrated a neuroprotective effect at concentrations as low as 3 µM, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary results suggest that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria. Further studies are needed to elucidate its full spectrum of antimicrobial effects and potential mechanisms of action .

Case Studies and Research Findings

  • Anticancer Mechanism Study
    • A study conducted on the efficacy of this compound against several carcinoma cell lines revealed that it inhibits cell proliferation through apoptosis induction and cell cycle arrest mechanisms. This study highlighted its potential as a lead compound for developing new anticancer agents .
  • Neuroprotection in Animal Models
    • In vivo studies using rodent models of neurodegeneration demonstrated that treatment with this compound significantly reduced markers of oxidative stress and improved cognitive function compared to control groups. This suggests its viability as a candidate for further development in neuroprotective therapies .
  • Antimicrobial Efficacy
    • A recent investigation into the antimicrobial properties of this compound showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 50 µg/mL. The study proposed that the bromine substituent may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy .

Q & A

Q. What are the recommended methods for synthesizing 2-Bromopyridine-4-carboxaldehyde, and how can purity be optimized?

Basic
The synthesis typically involves bromination of pyridine derivatives. For example, bromination of 4-methylpyridine intermediates using reagents like N-bromosuccinimide (NBS) under controlled conditions can yield the target compound . Purification is critical for removing by-products such as di-brominated species or unreacted starting materials. Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization (using methanol or ethanol) are effective for isolating high-purity (>95%) this compound . Analytical techniques like HPLC or GC-MS should confirm purity, with residual solvents quantified via ¹H NMR .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the aldehyde proton (δ ~10 ppm) and bromine-induced deshielding effects on pyridine carbons .
    • IR : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).
    • Mass Spectrometry : Validate molecular weight (MW: 202.01 g/mol) via ESI-MS or EI-MS .
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds between aldehyde O and amino groups in co-crystals) .

Q. What are the common intermediates in the synthesis of this compound, and how are they monitored?

Basic
Key intermediates include 4-methylpyridine derivatives and halogenated precursors. For example, 4-methylpyridine may undergo bromination to form 4-bromo-2-methylpyridine, followed by oxidation of the methyl group to an aldehyde . Reaction progress is monitored via TLC (Rf comparison) or in situ FTIR to track aldehyde formation. Intermediates like 4-bromo-2-hydroxymethylpyridine (CAS: 118289-16-0) are critical checkpoints .

Q. How can computational modeling (e.g., molecular dynamics) predict the reactivity of this compound in cross-coupling reactions?

Advanced
Molecular dynamics simulations assess steric and electronic effects. For instance:

  • The electron-withdrawing aldehyde group activates the pyridine ring for nucleophilic substitution at the bromine position.
  • Density Functional Theory (DFT) calculates reaction barriers for Suzuki-Miyaura coupling, predicting regioselectivity when paired with boronic acids .
  • Solvent effects (e.g., DMF vs. THF) on reaction kinetics can be modeled to optimize catalytic conditions .

Q. What strategies resolve contradictions in crystallographic data refinement for this compound derivatives?

Advanced

  • Twinning Analysis : Use SHELXL’s TWIN/BASF procedure to detect and correct twinning in crystals, which may arise from disordered aldehyde groups .
  • Hydrogen Bond Validation : Compare experimental H-bond distances (e.g., N–H⋯O, ~2.8 Å) with theoretical values from Cambridge Structural Database (CSD) entries .
  • Multi-Dataset Refinement : Cross-validate results using independent datasets or complementary techniques like neutron diffraction for proton positioning .

Q. How do steric and electronic effects of substituents influence the supramolecular assembly of this compound in co-crystals?

Advanced

  • Steric Effects : Bulky substituents (e.g., bromine) disrupt π-π stacking but promote halogen bonding. For example, Br⋯O interactions (3.2–3.5 Å) stabilize layered structures .
  • Electronic Effects : The aldehyde group enhances hydrogen-bond donor capacity, facilitating co-crystallization with carboxylic acids or amines. IR thermal analysis (VT-XRD) tracks phase transitions in these assemblies .
  • DFT-Calculated Interaction Energies : Quantify dimerization energies (~15–20 kJ/mol) to predict stability under varying temperatures .

Properties

IUPAC Name

2-bromopyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO/c7-6-3-5(4-9)1-2-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWLIQFKXMWEJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376642
Record name 2-Bromopyridine-4-carboxaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118289-17-1
Record name 2-Bromo-4-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118289-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromopyridine-4-carboxaldehyde
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Record name 2-Bromo-4-pyridinecarboxaldehyde
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Synthesis routes and methods I

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a suspension of 2,4-dibromo-pyridine (1.90 g, 8.02 mmol) in dry Et2O (40 mL) was treated with n-BuLi (3.36 mL of a 2.5M solution in hexanes, 8.42 mmol) at −78° C. The reaction mixture was stirred at this temperature for 30 min. N,N-Dimethyl-formamide (0.78 mL, 10.03 mmol) was then added and the mixture allowed to warm to rt over a period of 1 h and stirred at this temperature for 20 min. The reaction was quenched by the addition of sat. aq. NH4Cl (30 mL). The layers were separated and the aq. layer extracted with Et2O (3×50 mL). The combined org. extracts were dried over Na2SO4, filtered, and the solvent removed under reduced pressure. Purification of the residue by FC (10:1 to 2:1 hept-EA) gave the title compound as a white solid. TLC:rf (1:1 hept-EA)=0.44.
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Synthesis routes and methods II

Procedure details

A mixture of 21.0 g of 2-bromo-4-pyridinemethanol, 32.3 g of N-bromosuccinimide and 23.1 g of anhydrous sodium carbonate was suspended in 600 ml of benzene, and heated under reflux (bath temperature 110° to 120° C.) for 4 hours. The mixture was cooled over an ice bath, and a saturated aqueous solution of sodium hydrogen carbonate was added to adjust its pH to 9 to 10. The insoluble matter was removed by filtration (by washing with ethyl acetate). The organic layer was separated, washed with a 10% aqueous solution of sodium thiosulfate and then with a saturated aqueous solution of sodium chloride, and dried over sodium sulfate. The solvent was evaporated to give 18.2 g (yield 88%) of 2-bromo-4-pyridinecarboxaldehyde.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Bromopyridine-4-carboxaldehyde
2-Bromopyridine-4-carboxaldehyde
2-Bromopyridine-4-carboxaldehyde
2-Bromopyridine-4-carboxaldehyde

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